

An In-depth Technical Guide to Osimertinib (AZD9291)

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Compound of Interest		
Compound Name:	WAY-620445	
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Introduction

Osimertinib (marketed as Tagrisso®) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has revolutionized the treatment landscape for non-small cell lung cancer (NSCLC).[1][2] Developed by AstraZeneca, it was rationally designed to selectively and potently inhibit both EGFR TKI-sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, which is the most common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[1][3][4] A key feature of Osimertinib is its significantly lower activity against wild-type (WT) EGFR, which translates to a more favorable toxicity profile compared to earlier-generation inhibitors.[3][5] This guide provides a comprehensive overview of Osimertinib's chemical structure, physicochemical and pharmacological properties, and the experimental methodologies used for its characterization.

Chemical Structure and Properties

Osimertinib is a mono-anilino-pyrimidine compound.[3] Its structure incorporates a reactive acrylamide group which is crucial for its mechanism of action, allowing it to form a covalent bond with the Cysteine 797 residue in the ATP-binding site of mutant EGFR.[3][6][7]

Chemical Identifiers



Identifier	Value
IUPAC Name	N-(2-{INVALID-LINKamino}-4-methoxy-5-{[4- (1-methyl-1H-indol-3-yl)pyrimidin-2- yl]amino}phenyl)prop-2-enamide[8]
SMILES	C=CC(=O)Nc1cc(Nc2nccc(- c3cn(C)c4ccccc34)n2)c(OC)cc1N(C)CCN(C)C[8]
InChI Key	DUYJMQONPNNFPI-UHFFFAOYSA-N[8]
CAS Number	1421373-65-0[4][8]
Other Names	AZD9291, Mereletinib[8]

Physicochemical Properties

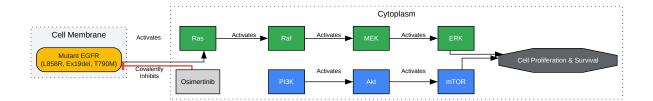
Property	- Value	Source
Molecular Formula	C28H33N7O2	[8]
Molecular Weight	499.61 g/mol	[8]
cLogP	4.487	[9]
Topological Polar Surface Area	87.55 Ų	[9]
Solubility	Slightly soluble in water (3.1 mg/mL at 37°C)	[10]
рКа	9.5 (aliphatic amine), 4.4 (aniline)	[10]

Pharmacology Pharmacodynamics

Osimertinib is a potent and selective inhibitor of mutant EGFR.[11] It irreversibly binds to the kinase domain, preventing ATP from binding and thereby blocking EGFR autophosphorylation and the activation of downstream signaling pathways.[6][12] This action effectively halts the pro-survival and proliferative signals that drive tumor growth in EGFR-mutated cancers.[6][13]



The primary downstream cascades inhibited by Osimertinib are the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK (MAPK) pathways, which are critical for cell proliferation and survival.[6][13]



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Osimertinib Inhibition of Mutant EGFR Signaling Pathways.

Osimertinib demonstrates high selectivity for mutant forms of EGFR over the wild-type receptor, which is a significant factor in its improved safety profile.[3]

Target	IC50 (nM)	Assay Type
EGFR L858R/T790M	~1	Recombinant Enzyme Assay
EGFR Exon 19 del/T790M	<15	Cell-based Assay
EGFR L858R	~12	Recombinant Enzyme Assay
EGFR Exon 19 del	<15	Cell-based Assay
Wild-Type EGFR	480 - 1865	Cell-based Assay

Data compiled from multiple sources.[3][5] IC₅₀ values can vary based on specific assay conditions.

Pharmacokinetics

Osimertinib exhibits linear pharmacokinetics, with dose-proportional increases in exposure observed across a range of 20-240 mg.[8]



Parameter	Value
Bioavailability (Absolute)	70% (90% CI: 67-73%)
Time to Peak Plasma Conc. (T _{max})	Median 6 hours (range 3-24 hours)
Protein Binding	Likely high (based on physicochemical properties)
Volume of Distribution (Vss/F)	918 L
Metabolism	Predominantly by CYP3A4 and CYP3A5 enzymes
Major Metabolites	AZ5104 and AZ7550 (circulate at ~10% of parent exposure)
Elimination Half-life (t1/2)	Approximately 48 hours
Clearance (CL/F)	14.3 L/h
Excretion	68% in feces, 14% in urine

Data compiled from multiple sources.[8][10][11]

Experimental Protocols

Detailed methodologies are critical for the preclinical evaluation of TKIs like Osimertinib. Below are generalized protocols for key in vitro and in vivo assays.

Protocol: In Vitro EGFR Kinase Assay (Luminescence-based)

This biochemical assay determines the direct inhibitory effect of Osimertinib on the enzymatic activity of purified, recombinant EGFR kinase domains. The ADP-Glo™ Kinase Assay is a common platform for this purpose.

Objective: To determine the IC₅₀ value of Osimertinib against specific EGFR mutations (e.g., L858R/T790M).

Materials:



- Recombinant human EGFR kinase (e.g., EGFR L858R/T790M)
- Osimertinib
- Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA)
- ATP
- Peptide substrate (e.g., Poly(Glu,Tyr) 4:1)
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well white assay plates
- Plate-reading luminometer

Procedure:

- Compound Preparation: Prepare a serial dilution of Osimertinib in kinase assay buffer with a final DMSO concentration not exceeding 1%.
- Reaction Setup: In a 384-well plate, add 1 μL of the diluted Osimertinib or vehicle control (DMSO).
- Enzyme Addition: Add 2 μL of diluted EGFR enzyme to each well.
- Initiate Reaction: Add 2 μ L of a substrate/ATP mixture to each well to start the kinase reaction. The final ATP concentration should be at or near the K_m for the specific enzyme.
- Incubation: Incubate the plate at room temperature for 60 minutes.
- ATP Depletion: Add 5 µL of ADP-Glo[™] Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- Signal Generation: Add 10 μL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction into ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.



- Data Acquisition: Measure the luminescence of each well using a plate reader.
- Data Analysis: Calculate the percent inhibition for each Osimertinib concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and use a non-linear regression model (variable slope) to calculate the IC₅₀ value.

Protocol: Cell Viability Assay (Luminescence-based)

This assay measures the cytotoxic or cytostatic effect of Osimertinib on cancer cell lines with defined EGFR mutation statuses. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method.

Objective: To determine the IC₅₀ of Osimertinib in NSCLC cell lines (e.g., NCI-H1975: L858R/T790M).

Materials:

- NSCLC cell lines (e.g., NCI-H1975)
- Complete growth medium (e.g., RPMI-1640 + 10% FBS)
- Osimertinib
- DMSO (vehicle control)
- Opaque-walled 96-well plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
- Luminometer

Procedure:

- Cell Seeding: Seed cells into an opaque-walled 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 90 μL of medium and incubate overnight.
- Compound Treatment: Prepare a serial dilution of Osimertinib in complete growth medium.
 Add 10 μL of the diluted compound or vehicle control to the appropriate wells.



- Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
- Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
- Reagent Addition: Add 100 μL of CellTiter-Glo® Reagent to each well.
- Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: Measure the luminescence of each well using a plate reader.
- Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the percentage viability against the log of Osimertinib concentration and use a non-linear regression model to determine the IC₅₀ value.

Protocol: Western Blot for Phospho-EGFR Inhibition

This protocol is used to visualize the inhibitory effect of Osimertinib on the phosphorylation of EGFR and its downstream signaling proteins like AKT.

Objective: To assess the dose-dependent inhibition of EGF-stimulated EGFR phosphorylation in cells treated with Osimertinib.

Materials:

- NSCLC cell line (e.g., HCC827: exon 19 del)
- Serum-free growth medium
- Osimertinib, EGF (ligand)
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels, transfer apparatus, PVDF membranes



- Primary antibodies: anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-Akt (Ser473), anti-total
 Akt, anti-GAPDH (loading control)
- HRP-conjugated secondary antibodies
- ECL chemiluminescence substrate and imaging system

Procedure:

- Cell Culture and Starvation: Plate cells to achieve 70-80% confluency. The following day, replace the medium with serum-free medium and incubate for 12-24 hours to reduce basal signaling.
- Inhibitor Treatment: Pre-treat the starved cells with various concentrations of Osimertinib (or DMSO vehicle) for 2 hours.
- Ligand Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes to induce EGFR phosphorylation.
- Protein Extraction: Immediately place plates on ice, wash with ice-cold PBS, and lyse the cells with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
- Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Transfer: Normalize protein amounts, denature by boiling in Laemmli buffer, and separate 20-30 μg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
 - Incubate with primary antibody against p-EGFR (1:1000 in 5% BSA/TBST) overnight at 4°C.
 - Wash and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

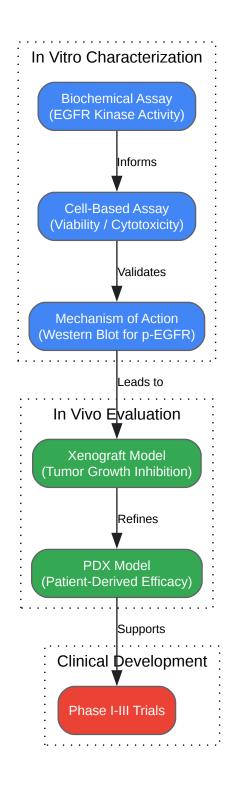






- Wash again and detect the signal using an ECL substrate and a digital imager.
- Stripping and Re-probing: To normalize the signal, strip the membrane and re-probe for total EGFR, total Akt, p-Akt, and finally a loading control like GAPDH.
- Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each target.





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General workflow for the preclinical characterization of a kinase inhibitor.

Conclusion



Osimertinib represents a paradigm of successful rational drug design in targeted cancer therapy. Its unique chemical structure enables a potent and highly selective covalent inhibition of clinically relevant EGFR mutations, leading to a robust pharmacological profile. This is characterized by high efficacy against mutant EGFR-driven tumors and a manageable safety profile attributable to its wild-type EGFR-sparing activity. The comprehensive data presented in this guide, from fundamental chemical properties to detailed experimental protocols, underscore the molecular basis for its success and provide a foundational resource for ongoing research and development in oncology.

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